molecular formula C20H23ClFN3OS B2412843 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride CAS No. 1217121-42-0

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride

Cat. No. B2412843
M. Wt: 407.93
InChI Key: YBBMTJADXLFZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3OS and its molecular weight is 407.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride involves the reaction of 4-fluorobenzo[d]thiazole-2-amine with 3-(dimethylamino)propyl chloride to form N-(3-(dimethylamino)propyl)-4-fluorobenzo[d]thiazol-2-amine, which is then reacted with 3-methylbenzoyl chloride to form the final product.

Starting Materials
4-fluorobenzo[d]thiazole-2-amine, 3-(dimethylamino)propyl chloride, 3-methylbenzoyl chloride, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Methanol, Chloroform

Reaction
Step 1: Dissolve 4-fluorobenzo[d]thiazole-2-amine in chloroform and add 3-(dimethylamino)propyl chloride. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10. Extract the product with diethyl ether and dry over anhydrous sodium sulfate., Step 3: Dissolve the product in methanol and add 3-methylbenzoyl chloride. Stir the mixture at room temperature for 24 hours., Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and dry over anhydrous sodium sulfate., Step 5: Dissolve the product in methanol and add hydrochloric acid to form the hydrochloride salt. Recrystallize the product from methanol to obtain the final product, N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-8-15(13-14)19(25)24(12-6-11-23(2)3)20-22-18-16(21)9-5-10-17(18)26-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBMTJADXLFZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.